molecular formula C6H4N2S B153573 Thieno[2,3-d]pyrimidine CAS No. 272-24-2

Thieno[2,3-d]pyrimidine

Cat. No. B153573
CAS RN: 272-24-2
M. Wt: 136.18 g/mol
InChI Key: DDWBRNXDKNIQDY-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its structural similarity to adenine, a purine base found in DNA and RNA. This scaffold is present in various isomeric forms and has been explored for its wide range of medical applications, including anticancer, anti-inflammatory, antimicrobial, and CNS protective agents .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines has been achieved through various methods. One approach involves the preparation of 2-unsubstituted thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carboxylic acid esters and their carbonitrile analogs, with some derivatives being synthesized using thermal and microwave irradiation techniques . Another method includes a one-pot cascade reaction of Gewald's aminothiophenes, dioxobutanoic acid, and derivatives of cyanoacetic acid, catalyzed by Et3N, to directly synthesize diverse thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives . Additionally, a multi-step synthesis involving key steps such as the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation has been used to create novel thieno[2,3-d]pyrimidines containing a cyclohexane ring . A green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction has also been reported .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines has been elucidated using various spectroscopic techniques, including IR, NMR, 2D NMR, and mass spectral data . Crystal structure analysis has provided insights into the hydrogen bonding patterns and molecular arrangement within these molecules . The structural motif of thieno[2,3-d]pyrimidines has been identified as an important feature in the design of new PARP inhibitors and other pharmacological agents .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines have been used as core structures in the synthesis of various pharmacologically active compounds. For instance, they have been employed in the design of selective folate receptor substrates and antitumor agents, with the synthesis involving cyclization with chloroformamidine . They have also been used to create potent GnRH receptor antagonists for treating reproductive diseases .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines contribute to their therapeutic potential. Their solid-state fluorescence properties have been studied, with some derivatives showing strong fluorescence, which is quantitatively reproducible by ab initio quantum-chemical calculations . The biological activity of selected synthesized thieno[2,3-d]pyrimidine compounds has been examined, revealing their potential in anti-inflammatory, analgesic, and ulcerogenic applications .

Scientific Research Applications

  • Promising Scaffold in Medicinal Chemistry : Thieno[2,3-d]pyrimidine is structurally similar to adenine, a purine base found in DNA and RNA, and exhibits a broad range of medical applications. It has been studied for its potential as anticancer, anti-inflammatory, antimicrobial, and CNS protective agents. Researchers have focused on its structure-activity relationship (SAR) and synthetic strategies (Ali, Abdel‐Maksoud, & Oh, 2019).

  • Synthesis and Application in Organic Chemistry : Thieno[2,3-d]pyrimidine compounds are important for organic synthesis and as pharmacologically active molecules. They have attracted attention for their synthesis, which involves tandem cyclization, microwave-assisted reactions, and new catalysts to enhance yields and reduce costs (Sun et al., 2020).

  • Anticancer Potential : Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their anticancer properties. They inhibit various protein kinase enzymes, crucial in cancer treatment, with research focusing on chemical synthesis and biological significance in cancer via inhibition of specific enzymes (Elrazaz et al., 2015).

  • Antimicrobial and Anti-inflammatory Properties : Thieno[2,3-d]pyrimidines have shown remarkable activity against fungi, bacteria, and inflammation. Research has been conducted to synthesize new thieno[2,3-d]pyrimidine heterocyclic compounds to test them as antimicrobial and anti-inflammatory agents (Tolba et al., 2018).

  • Radioprotective and Antitumor Activities : Novel thieno[2,3-d]pyrimidine derivatives containing amino acids and imidazoles have been synthesized and shown promising radioprotective and antitumor activities. These studies are crucial for developing new cancer treatments (Alqasoumi et al., 2009).

  • Biological Studies and Synthesis Techniques : Thieno[2,3-d]pyrimidines prepared from various precursors have been examined for their biological activity. Research has focused on innovative synthesis techniques such as thermal and microwave irradiation (Al-Taisan, Al-Hazimi, & Al-Shihry, 2010).

  • Activity against Gram-Positive Bacteria : Thieno[2,3‐d]pyrimidines exhibit antibacterial effects, especially against Gram-positive bacteria like MRSA. Their structure-activity relationships have been studied, showing potential for developing new antibacterial drugs (Riabova et al., 2022).

properties

IUPAC Name

thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c1-2-9-6-5(1)3-7-4-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWBRNXDKNIQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481268
Record name Thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-d]pyrimidine

CAS RN

272-24-2
Record name Thieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=272-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure of Example 1, the reaction of 3,4-methylenedioxybenzylamine with 2,4,5-trichloro-6-methyl-thieno-[2,3-d]-pyrimidine gives 2,5-dichloro-6-methyl-4-93,4-methylenedioxybenzylamino)-thieno-[2,3-d]-pyrimidine
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Synthesis routes and methods II

Procedure details

Following the procedure of Example 1, the reaction of 3-chloro-4-methoxybenzylamine with 2,4-dichloro-6-nitro-thieno-[2,3-d]-pyrimidine yields 2-chloro-6-nitro-4-93-chloro-4-methoxybenzylamino)-thieno-[2,3-d]-pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,540
Citations
MM Fouad, ER El-Bendary, IA Shehata… - Bioorganic …, 2018 - Elsevier
New thiophene (2–13) and thienopyrimidine (15–27) derivatives have been synthesized. Twenty three compounds were screened against five cell lines namely; hepatocellular …
Number of citations: 60 www.sciencedirect.com
EMH Ali, MS Abdel-Maksoud, CH Oh - Bioorganic & medicinal chemistry, 2019 - Elsevier
Thienopyrimidine scaffold is a fused heterocyclic ring system that structurally can be considered as adenine, the purine base that is found in both DNA and RNA-bioisosteres. …
Number of citations: 72 www.sciencedirect.com
EZ Elrazaz, RAT Serya, NSM Ismail… - Future Journal of …, 2015 - Elsevier
Thienopyrimidines are fused heterocyclic ring systems; structurally resemble purines, exerting pharmacological potential in different aspects. They are known to play a crucial role in …
Number of citations: 58 www.sciencedirect.com
AE Rashad, MA Ali - Nucleosides, Nucleotides, and Nucleic Acids, 2006 - Taylor & Francis

Some cyclic and acyclic nucleosides of thieno[2,3-d]-pyrimidine derivatives were synthesized via the reaction of compounds 1 and <…

Number of citations: 110 www.tandfonline.com
SA El-Metwally, MM Abou-El-Regal, IH Eissa… - Bioorganic …, 2021 - Elsevier
Vascular endothelial growth factor-2 (VEGFR-2) is considered one of the most important factors in tumor angiogenesis, and consequently a number of anticancer therapeutics have …
Number of citations: 67 www.sciencedirect.com
AF Saber, M Sayed, MS Tolba… - Synthetic …, 2021 - Taylor & Francis
Heterocyclic compounds play an important role in the field of pharmaceutical chemistry, especially compounds containing hybrid bioactive moieties. So in continuation of our work, We …
Number of citations: 32 www.tandfonline.com
AA Saddik, AM Kamal El‐Dean… - Journal of …, 2018 - Wiley Online Library
A new series from thieno[2,3‐d] pyrimidine derivatives have been synthesized based on 2‐(ethylmercapto)‐4‐mercapto‐6‐phenyl‐5‐pyrimidine carbonitrile, these compounds used in …
Number of citations: 30 onlinelibrary.wiley.com
MM Kandeel, HM Refaat, AE Kassab, IG Shahin… - European journal of …, 2015 - Elsevier
Motivated by the widely reported anticancer activity of thieno[2,3-d]pyrimidines a series of 24 new 2-substitutedhexahydrocycloocta[4,5] thieno[2,3-d]pyrimidines with different …
Number of citations: 54 www.sciencedirect.com
Y Sun, R Fu, S Lin, J Zhang, M Ji, Y Zhang… - Bioorganic & Medicinal …, 2021 - Elsevier
As abnormal PI3K signaling is a feature of many types of cancer, the development of orally active PI3K inhibitors is of great significance for targeted cancer therapy. Through integrating …
Number of citations: 16 www.sciencedirect.com
AA Saddik, AM Kamal El‐Dean… - Journal of the …, 2017 - Wiley Online Library
A series of compounds 5‐amino‐2‐ethylmercapto‐4‐phenyl‐6‐subistitutedthieno[2,3‐d]pyrimidines (8a–d), 4‐chloro‐7‐ethylmercapto‐9‐phenylpyrimido[5′,4′:4,5]thieno[3,2‐d]…
Number of citations: 24 onlinelibrary.wiley.com

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